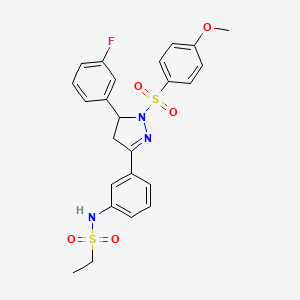

N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Beschreibung

The compound N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a dihydropyrazole derivative featuring a 3-fluorophenyl substituent at position 5, a 4-methoxyphenylsulfonyl group at position 1, and an ethanesulfonamide moiety attached to a phenyl ring at position 2. The sulfonamide and sulfonyl groups in this compound likely enhance its binding affinity and solubility, while the fluorine atom may improve metabolic stability .

Eigenschaften

IUPAC Name |

N-[3-[3-(3-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-20-9-5-6-17(15-20)23-16-24(18-7-4-8-19(25)14-18)28(26-23)35(31,32)22-12-10-21(33-2)11-13-22/h4-15,24,27H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNFICKJMYSUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be classified as a sulfonamide derivative, featuring a pyrazole core substituted with various aromatic groups. Its molecular formula is with a molecular weight of approximately 426.48 g/mol. The presence of the sulfonamide group is significant as it often correlates with diverse biological activities.

Biological Activity

1. Antimicrobial Activity

Sulfonamides are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities. For instance, compounds similar to the target compound have shown efficacy against various strains of bacteria and fungi, including Candida albicans and Escherichia coli .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. A study on structurally related compounds demonstrated that they could inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption . The IC50 values for some derivatives were reported to be below 2 µg/mL against various cancer cell lines, indicating potent activity.

3. Anti-inflammatory Effects

Sulfonamides have also been investigated for their anti-inflammatory properties. The compound's structure suggests it may inhibit pathways involved in inflammation, similar to other sulfonamide derivatives that have been shown to reduce inflammatory markers in vitro .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors of enzymes involved in folate synthesis in bacteria, thereby exerting their antibacterial effects.

- Disruption of Cellular Processes : The pyrazole moiety may interfere with cellular processes such as mitosis and apoptosis in cancer cells.

- Modulation of Inflammatory Pathways : By inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators, the compound may reduce inflammation.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Proton Pump Inhibition and Gastroprotective Effects

Research indicates that this compound exhibits proton pump inhibitory activity, which is crucial for the treatment of gastrointestinal disorders. It has shown effectiveness in reducing gastric damage and enhancing defensive factors against conditions such as gastritis and reflux esophagitis. The compound's ability to eliminate Helicobacter pylori, a bacterium associated with peptic ulcers, further underscores its therapeutic potential in gastroenterology .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties, particularly against Helicobacter pylori. Its unique structure allows it to interact effectively with bacterial targets, making it a candidate for developing new antibiotics. This is particularly relevant given the rising antibiotic resistance observed in many bacterial strains today .

Research on Allosteric Modulation

In the context of neuropharmacology, compounds similar to N-(3-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have been studied for their role as allosteric modulators of metabotropic glutamate receptors. These receptors are implicated in various neurological disorders, and modulation could lead to novel therapeutic strategies .

Agricultural Applications

Pesticidal Properties

The compound has been explored for its insecticidal properties. Research indicates that derivatives of pyrazole compounds can be effective against various agricultural pests, including insects and nematodes. This application is vital for developing safer and more effective pest control agents in agriculture .

Case Study 1: Gastroprotective Efficacy

A study focusing on the gastroprotective effects of this compound demonstrated significant reductions in gastric lesions in animal models. The mechanism was attributed to the inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms .

Case Study 2: Antimicrobial Efficacy Against Helicobacter pylori

In vitro studies have shown that this compound effectively inhibits the growth of Helicobacter pylori. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a novel therapeutic agent for treating infections caused by this bacterium .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Variations

(a) Dihydropyrazole Derivatives

- Compound: Name: N-(3-(5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. Key Differences:

- Replaces the 3-fluorophenyl group with a 4-(dimethylamino)phenyl substituent.

- Uses a methylsulfonyl group instead of 4-methoxyphenylsulfonyl.

- Methanesulfonamide replaces ethanesulfonamide. The smaller methylsulfonyl group may reduce steric hindrance compared to the bulkier 4-methoxyphenylsulfonyl .

(b) Pyrano[2,3-c]Pyrazole Derivatives ()

- Compound 4p: Structure: Features a pyrano[2,3-c]pyrazole core with a 4-methoxybenzenesulfonamide group. Key Differences: The fused pyran ring introduces additional rigidity, which could influence binding kinetics. The absence of a fluorophenyl group reduces hydrophobicity compared to the target compound .

- Compound 4q: Structure: Contains a 4-(trifluoromethyl)benzenesulfonamide substituent.

(c) Pyrazole-Carbothioamide Derivatives ()

- Compound in :

- Structure : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.

- Key Differences : Replaces the sulfonamide with a carbothioamide group and incorporates a triazole ring. The 4-fluorophenyl substituent (vs. 3-fluorophenyl in the target) may alter spatial orientation in biological targets .

Substituent Effects on Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.